molecular formula C10H11BrClN B15236983 (R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15236983
M. Wt: 260.56 g/mol
InChI Key: PEVBOOUDFHGWHP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms on a tetrahydronaphthalene backbone, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach is the halogenation of a tetrahydronaphthalene derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine
  • ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-3-amine

Uniqueness

Compared to similar compounds, ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine offers unique properties due to its specific substitution pattern. This uniqueness enhances its utility in targeted chemical synthesis and biological applications.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1R)-5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

PEVBOOUDFHGWHP-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.